Magnesium ionophore IV

Vue d'ensemble

Description

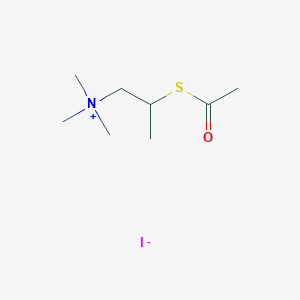

Magnesium ionophore IV, also known as ETH 7025, is a very lipophilic compound used in the assay of Mg2+ activity in human blood serum with an optimized liquid polymer membrane electrode . It is commonly used to measure magnesium concentrations in various applications .

Molecular Structure Analysis

The empirical formula of Magnesium ionophore IV is C49H94N6O6 and it has a molecular weight of 863.31 . The SMILES string representation is CCCCCCCN©C(=O)CC(=O)NCCCCCCCCN(CCCCCCCCNC(=O)CC(=O)N©CCCCCCC)C(=O)CC(=O)N©CCCCCCC .Chemical Reactions Analysis

Magnesium ionophore IV is used in ion-selective electrodes to measure magnesium concentrations. The ionophore interacts with magnesium ions, altering the potential of the electrode. This change in potential can be measured and correlated to the concentration of magnesium .Physical And Chemical Properties Analysis

Magnesium ionophore IV is a liquid at room temperature . It is very lipophilic, which means it has a strong ability to dissolve in fats, oils, lipids, and non-polar solvents .Applications De Recherche Scientifique

Potentiometric Sensors for Ionized Magnesium

Magnesium assays are increasingly requested in clinical settings due to the importance of ionized magnesium (iMg) in biological processes. Ionophore-based potentiometric sensors have been developed for determining iMg, offering enhanced selectivity and accuracy even in the presence of interfering electrolytes like calcium. This technology is instrumental in blood analyzers for measuring iMg in whole blood samples, thus playing a crucial role in clinical research and point-of-care applications (Zhang, 2011).

Ion-Selective Electrodes for Magnesium Measurement

Ion-selective electrodes (ISEs) sensitive to magnesium, often using ionophore-based selective electrodes, have made significant strides in the accurate measurement of ionized magnesium. These developments are pivotal for evaluating the application of Mg++ in patient care management, especially in the absence of primary standards and reference methods for Mg++ measurement (Filos & Okorodudu, 1995).

Ionophore-Induced Cellular Magnesium Manipulation

The use of ionophores like A23187, in conjunction with polymyxin B nonapeptide, allows for the manipulation of intracellular Mg2+ levels in Escherichia coli. This method highlights the possibility of externally controlling intracellular magnesium concentrations, which has significant implications for understanding magnesium's role in cellular processes (Alatossava et al., 1985).

Role in Mitogenic Properties

The ionophore A23187 is known to selectively transfer divalent cations like magnesium across biological membranes. Studies indicate that it can induce mitogenesis in human lymphocytes, a process highly dependent on extracellular calcium and to a lesser extent on magnesium. This highlights the ionophore's role in altering calcium and magnesium fluxes in cellular activities (Luckasen et al., 1974).

Magnesium Ionophore in Cognitive Enhancement

A novel orally delivered ionophore, magnesium threonate, has been shown to enhance cognition in rats over a treatment period. This elevation of cerebral Mg2+ underscores the potential of magnesium ionophores in cognitive improvement and neurological research (Bush, 2010).

Safety And Hazards

Orientations Futures

Magnesium ionophores like Magnesium ionophore IV are crucial for measuring magnesium concentrations in various applications, including medical diagnostics . As our understanding of the role of magnesium in biological systems continues to grow, the demand for accurate and reliable methods to measure magnesium concentrations is likely to increase. This could lead to further development and refinement of magnesium ionophores and related technologies .

Propriétés

IUPAC Name |

N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]amino]octyl]-N'-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94N6O6/c1-7-10-13-22-29-36-52(4)46(58)41-44(56)50-34-27-20-16-18-25-32-39-55(49(61)43-48(60)54(6)38-31-24-15-12-9-3)40-33-26-19-17-21-28-35-51-45(57)42-47(59)53(5)37-30-23-14-11-8-2/h7-43H2,1-6H3,(H,50,56)(H,51,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGTBZZVHYIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCN(CCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC)C(=O)CC(=O)N(C)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395136 | |

| Record name | Magnesium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium ionophore IV | |

CAS RN |

135734-39-3 | |

| Record name | Magnesium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)

![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)

![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)

![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)